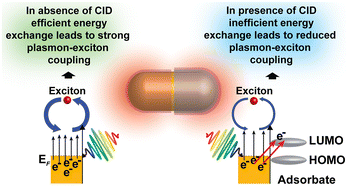Tuning nanoscale plasmon–exciton coupling via chemical interface damping†
Nanoscale Pub Date: 2023-10-10 DOI: 10.1039/D3NR04013E
Abstract
Understanding the exact role of each plasmon decay channel in the plasmon–exciton interaction is essential for realizing the translational potential of nanoscale plexciton hybrids. Here, using single-particle spectroscopy, we demonstrate how a particular decay channel, chemical interface damping (CID), influences the nanoscale plasmon–exciton coupling. We investigate the interaction between cyanine dye J-aggregates and gold nanorods in the presence and absence of CID. The CID effect is introduced via surface modification of the nanorods with 4-nitrothiophenol. The relative contribution of CID is systematically tuned by varying the diameter of the nanorods, while maintaining the aspect ratio constant. We show that the incorporation of the CID channel, in addition to other plasmon decay channels, reduces the plasmon–exciton coupling strength. Nanorods’ diameter-dependency measurements reveal that in the absence of CID contribution, the plasmon mode-volume factor gradually dominates over the plasmon decoherence effects as the diameter of the nanorods decreases, resulting in an increase in the plasmon–exciton coupling strength. However, the situation is entirely different when the CID channel is active: plasmon dephasing determines the plasmon–exciton coupling strength by outweighing the influence of even a very small plasmon mode-volume. Most importantly, our findings indicate that CID can be used to controllably tune the plasmon–exciton coupling strength for a given plexciton system by modifying the nanoparticle's surface with suitable adsorbates without the need for altering either the plasmonic or excitonic systems. Thus, judicious exploitation of CID can be tremendously beneficial in tailoring the optical characteristics of plexciton hybrid systems to suit any targeted application.


Recommended Literature
- [1] Three dimensional quantitative characterization of magnetite nanoparticles embedded in mesoporous silicon: local curvature, demagnetizing factors and magnetic Monte Carlo simulations†
- [2] Luminescent polymorphic crystals: mechanoresponsive and multicolor-emissive properties
- [3] Dynamic structure of unentangled polymer chains in the vicinity of non-attractive nanoparticles†
- [4] Back matter
- [5] An all-female graduate student organization participating in chemistry outreach: a case study characterizing leadership in the community of practice
- [6] Identification of bioactive compounds in Lactobacillus paracasei subsp. paracasei NTU 101-fermented reconstituted skimmed milk and their anti-cancer effect in combination with 5-fluorouracil on colorectal cancer cells
- [7] Electrophoretic deposition of TiO2 nanorods for low-temperature dye-sensitized solar cells
- [8] Broadband graphene-based photoacoustic microscopy with high sensitivity†
- [9] Guidelines for the assembly of hydrogen-bonded macrocycles
- [10] A straightforward zinc-catalysed reduction of sulfoxides to sulfides†

Journal Name:Nanoscale
Research Products
-
CAS no.: 101713-87-5
-
CAS no.: 189337-28-8
-
CAS no.: 155535-23-2









